Cas no 435341-88-1 (5-Isobutyl-2-methyl-4-pyrrolidin-1-ylmethyl-furan-3-carboxylicacidhydrochloride)

5-Isobutyl-2-methyl-4-pyrrolidin-1-ylmethyl-furan-3-carboxylicacidhydrochloride 化学的及び物理的性質
名前と識別子
-
- 5-Isobutyl-2-methyl-4-(pyrrolidin-1-ylmethyl)-3-furoic acid
- 5-ISOBUTYL-2-METHYL-4-PYRROLIDIN-1-YLMETHYL-FURAN-3-CARBOXYLIC ACID
- 5-Isobutyl-2-methyl-4-pyrrolidin-1-ylmethyl-furan-3-carboxylic acid hydrochloride
- 5-Isobutyl-2-methyl-4-pyrrolidin-1-ylmethyl-furan
- 5-isobutyl-2-methyl-4-(pyrrolidinomethyl)-3-furoic acid;hydrochloride
- 2-methyl-5-(2-methylpropyl)-4-(pyrrolidin-1-ylmethyl)furan-3-carboxylic acid
- DTXSID40963024
- 435341-88-1
- 2-Methyl-5-(2-methylpropyl)-4-[(pyrrolidin-1-yl)methyl]furan-3-carboxylic acid
- 2-methyl-5-(2-methylpropyl)-4-(pyrrolidin-1-ylmethyl)furan-3-carboxylic acid;hydrochloride
- AKOS000599394
- BDBM55949
- 2-methyl-5-(2-methylpropyl)-4-(1-pyrrolidinylmethyl)-3-furancarboxylic acid;hydrochloride
- MLS000032213
- SMR000013221
- 5-Isobutyl-2-methyl-4-(pyrrolidin-1-ylmethyl)furan-3-carboxylic acid
- cid_2931068
- CHEMBL1617219
- FT-0644614
- AH-487/41427105
- DB-051099
- 5-isobutyl-2-methyl-4-(1-pyrrolidinylmethyl)-3-furoic acid
- 5-Isobutyl-2-methyl-4-pyrrolidin-1-ylmethyl-furan-3-carboxylicacidhydrochloride
-
- インチ: InChI=1S/C15H23NO3/c1-10(2)8-13-12(9-16-6-4-5-7-16)14(15(17)18)11(3)19-13/h10H,4-9H2,1-3H3,(H,17,18)
- InChIKey: ALZKLDYJMQRCIQ-UHFFFAOYSA-N
- SMILES: C(C1OC(C)=C(C(O)=O)C=1CN1CCCC1)C(C)C
計算された属性
- 精确分子量: 265.16800
- 同位素质量: 265.168
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 19
- 回転可能化学結合数: 5
- 複雑さ: 313
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 53.7Ų
- XLogP3: 0.6
じっけんとくせい
- 密度みつど: 1.124
- Boiling Point: 356.9°C at 760 mmHg
- フラッシュポイント: 169.6°C
- Refractive Index: 1.539
- PSA: 53.68000
- LogP: 3.01840
5-Isobutyl-2-methyl-4-pyrrolidin-1-ylmethyl-furan-3-carboxylicacidhydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | I789318-50mg |
5-Isobutyl-2-methyl-4-pyrrolidin-1-ylmethyl-furan-3-carboxylicacidhydrochloride |
435341-88-1 | 50mg |
$ 135.00 | 2022-06-04 | ||
TRC | I789318-100mg |
5-Isobutyl-2-methyl-4-pyrrolidin-1-ylmethyl-furan-3-carboxylicacidhydrochloride |
435341-88-1 | 100mg |
$ 210.00 | 2022-06-04 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 008635-1g |
5-Isobutyl-2-methyl-4-pyrrolidin-1-ylmethyl-furan-3-carboxylic acid hydrochloride |
435341-88-1 | 1g |
6144.0CNY | 2021-07-05 | ||
A2B Chem LLC | AG18454-1g |
5-ISOBUTYL-2-METHYL-4-PYRROLIDIN-1-YLMETHYL-FURAN-3-CARBOXYLIC ACID |
435341-88-1 | 1g |
$495.00 | 2024-04-20 | ||
TRC | I789318-10mg |
5-Isobutyl-2-methyl-4-pyrrolidin-1-ylmethyl-furan-3-carboxylicacidhydrochloride |
435341-88-1 | 10mg |
$ 50.00 | 2022-06-04 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 008635-1g |
5-Isobutyl-2-methyl-4-pyrrolidin-1-ylmethyl-furan-3-carboxylic acid hydrochloride |
435341-88-1 | 1g |
6144CNY | 2021-05-07 |
5-Isobutyl-2-methyl-4-pyrrolidin-1-ylmethyl-furan-3-carboxylicacidhydrochloride 関連文献
-
Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
-
Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
-
Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
-
Jingxiang Pang RSC Adv., 2019,9, 20982-20988
-
Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
-
Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
-
Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
-
Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
5-Isobutyl-2-methyl-4-pyrrolidin-1-ylmethyl-furan-3-carboxylicacidhydrochlorideに関する追加情報
5-Isobutyl-2-methyl-4-pyrrolidin-1-ylmethyl-furan-3-carboxylic acid hydrochloride (CAS No. 435341-88-1): An Overview
5-Isobutyl-2-methyl-4-pyrrolidin-1-ylmethyl-furan-3-carboxylic acid hydrochloride (CAS No. 435341-88-1) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of furan derivatives and is characterized by its complex molecular structure, which includes an isobutyl group, a methyl group, a pyrrolidine ring, and a carboxylic acid moiety. The presence of these functional groups imparts distinct chemical and biological properties to the molecule, making it a subject of extensive research.
The chemical structure of 5-isobutyl-2-methyl-4-pyrrolidin-1-ylmethyl-furan-3-carboxylic acid hydrochloride is particularly noteworthy. The furan ring, a five-membered heterocyclic compound containing an oxygen atom, provides a stable and rigid framework that can interact with various biological targets. The isobutyl and methyl groups contribute to the lipophilicity of the molecule, enhancing its ability to cross cell membranes and reach intracellular targets. The pyrrolidine ring, a five-membered cyclic amine, adds further complexity and can participate in hydrogen bonding interactions with biomolecules. The carboxylic acid group, when protonated as the hydrochloride salt, imparts acidity and can influence the compound's solubility and ionization properties.
In recent years, 5-isobutyl-2-methyl-4-pyrrolidin-1-ylmethyl-furan-3-carboxylic acid hydrochloride has been studied for its potential as a therapeutic agent in various diseases. One of the key areas of research has been its anti-inflammatory properties. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro. This makes it a promising candidate for the treatment of inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease.
Additionally, 5-isobutyl-2-methyl-4-pyrrolidin-1-ylmethyl-furan-3-carboxylic acid hydrochloride has demonstrated potential as an analgesic agent. Research has indicated that it can effectively reduce pain responses in animal models of neuropathic pain. The mechanism of action is thought to involve modulation of nociceptive pathways in the central nervous system, possibly through interaction with specific receptors or ion channels.
The pharmacokinetic properties of 5-isobutyl-2-methyl-4-pyrrolidin-1-ylmethyl-furan-3-carboxylic acid hydrochloride have also been investigated. Studies have shown that it exhibits good oral bioavailability and a favorable pharmacokinetic profile, with moderate plasma protein binding and a half-life suitable for once-daily dosing. These characteristics make it an attractive candidate for further development as an oral medication.
In terms of safety, preclinical studies have indicated that 5-isobutyl-2-methyl-4-pyrrolidin-1-ylmethyl-furan-3-carboxylic acid hydrochloride is generally well-tolerated at therapeutic doses. However, like any new drug candidate, it will require extensive safety testing in clinical trials to fully assess its safety profile in humans.
The synthesis of 5-isobutyl-2-methyl-4-pyrrolidin-1-ylmethyl-furan-3-carboxylic acid hydrochloride involves several steps, including the formation of the furan ring, introduction of the isobutyl and methyl groups, attachment of the pyrrolidine ring, and final conversion to the carboxylic acid moiety. Various synthetic routes have been explored to optimize yield and purity, with some methods employing green chemistry principles to minimize environmental impact.
Recent advancements in computational chemistry have also contributed to our understanding of 5-isobutyl-2-methyl-4-pyrrolidin-1-y lmethyl-furan -3-car boxyli c aci d hy drochlo ride. Molecular dynamics simulations have provided insights into its conformational flexibility and interactions with potential biological targets. These computational tools are invaluable for guiding experimental design and optimizing lead compounds for drug development.
In conclusion, 5-isobutyl -2-me th yl -4-p yrroli din -1-y lmeth yl -fura n -3-c ar box yli c aci d hy drochlo ride (CAS No. 435341 -88 -1) represents a promising compound with diverse potential applications in medicinal chemistry. Its unique chemical structure and favorable pharmacological properties make it an exciting area of ongoing research. As more studies are conducted, it is likely that this compound will continue to reveal new therapeutic possibilities and contribute to advancements in drug discovery.
435341-88-1 (5-Isobutyl-2-methyl-4-pyrrolidin-1-ylmethyl-furan-3-carboxylicacidhydrochloride) Related Products
- 1805739-74-5(2-Bromo-1-(2-ethoxy-4-mercaptophenyl)propan-1-one)
- 1005304-03-9(5-ethoxy-1-methyl-3-[2-oxo-2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione)
- 2198506-35-1(1-[4-Phenyl-4-(4-propan-2-ylpiperidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one)
- 893790-12-0(ethyl 2-{2-(4-butyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamido}benzoate)
- 2260931-78-8(4-amino-4H-1,2,4-triazole-3-thiol; hydrazine)
- 72621-26-2(Benzaldehyde, 3-(4-bromobutoxy)-)
- 1898244-86-4(3-methyl-3-(1-methyl-2,3-dihydro-1H-indol-5-yl)butanoic acid)
- 733763-87-6(4-(Cyclobutanecarbonylamino)benzoic Acid Methyl Ester)
- 2172090-37-6(2-1-(butan-2-yl)-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-ylethan-1-amine)
- 1021104-22-2(3-phenyl-6-{4-[2-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}pyridazine)




